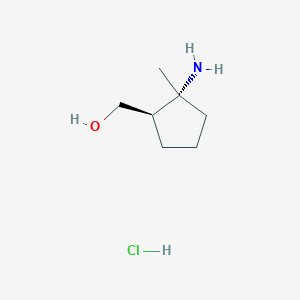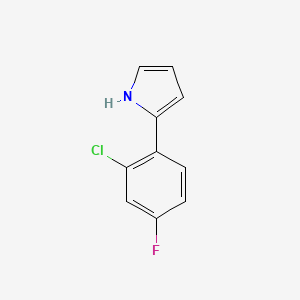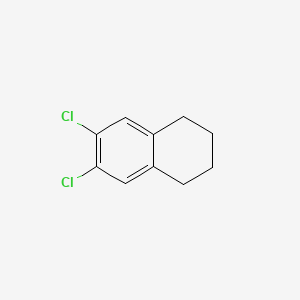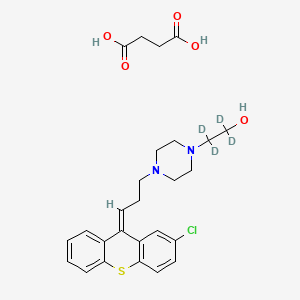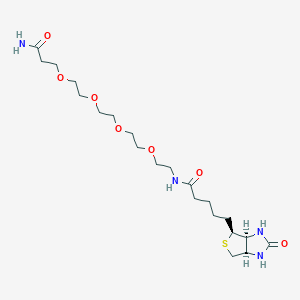
Biotin-PEG4-Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-Amide is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and an amide group. This combination enhances the solubility and stability of biotinylated molecules, making it a valuable tool in various biochemical and medical applications. The PEG spacer arm imparts water solubility, which is transferred to the biotinylated molecule, reducing aggregation and improving the overall performance of the biotinylated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-Amide typically involves the reaction of biotin with a PEG4 spacer that has been functionalized with an amide group. The process begins with the activation of biotin using N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . The reaction is usually carried out in pH 7-9 buffers, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reagents are dissolved in dry, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being diluted in the final reaction buffer .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-Amide primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amino groups to form stable amide bonds . This reaction is favored in near-neutral pH conditions and with concentrated protein solutions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include NHS esters, primary amines, and buffers such as PBS, HEPES, and carbonate/bicarbonate . The reactions are typically carried out at room temperature or on ice to control the rate of reaction and prevent hydrolysis of the NHS ester .
Major Products Formed
The major products formed from the reactions involving this compound are biotinylated proteins or peptides. These biotinylated molecules retain their biological activity and can be used in various biochemical assays and applications .
Scientific Research Applications
Biotin-PEG4-Amide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
The mechanism of action of Biotin-PEG4-Amide involves the formation of stable amide bonds between the NHS ester and primary amino groups on proteins or peptides . This biotinylation process enhances the solubility and stability of the labeled molecules, allowing for efficient detection and purification using streptavidin or avidin probes . The PEG spacer arm reduces steric hindrance, facilitating better interaction with target molecules .
Comparison with Similar Compounds
Biotin-PEG4-Amide can be compared with other biotinylation reagents that use different spacer arms or functional groups. Some similar compounds include:
Biotin-PEG4-NHS Ester: Similar to this compound but uses an NHS ester functional group for biotinylation.
Biotin-PEG4-Alcohol: Contains a PEG spacer with an alcohol functional group, used for different types of conjugation reactions.
Biotin-PEG4-Azide: Utilizes an azide functional group for click chemistry applications.
This compound is unique in its combination of a PEG spacer and an amide group, providing enhanced solubility and stability compared to other biotinylation reagents .
Properties
Molecular Formula |
C21H38N4O7S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-amino-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C21H38N4O7S/c22-18(26)5-7-29-9-11-31-13-14-32-12-10-30-8-6-23-19(27)4-2-1-3-17-20-16(15-33-17)24-21(28)25-20/h16-17,20H,1-15H2,(H2,22,26)(H,23,27)(H2,24,25,28)/t16-,17-,20-/m0/s1 |
InChI Key |
VPKCVNQMOVTBSS-ZWOKBUDYSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


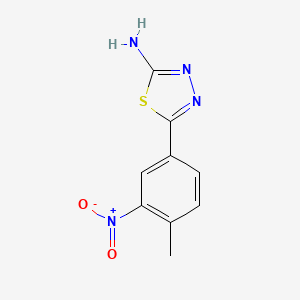
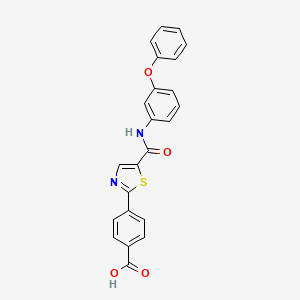
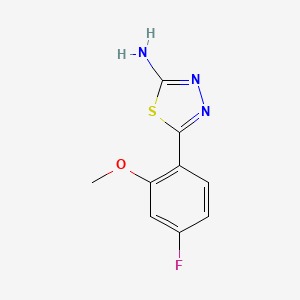
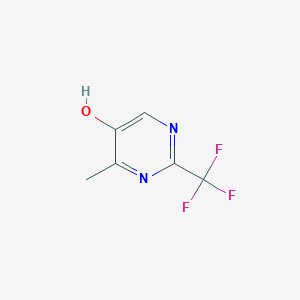
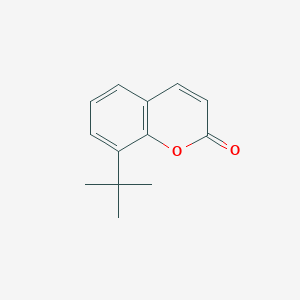
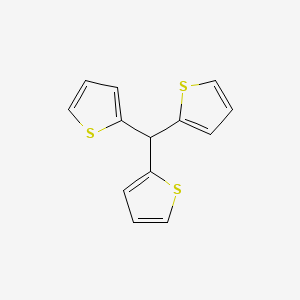
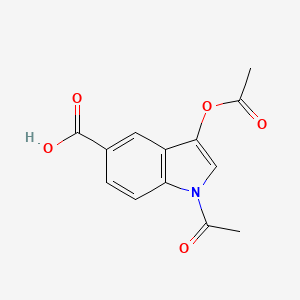
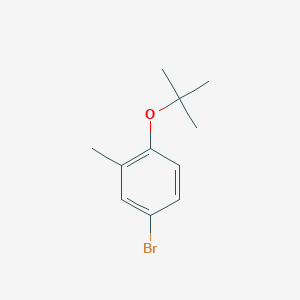
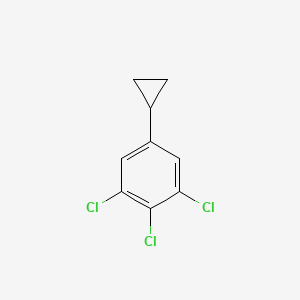
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
